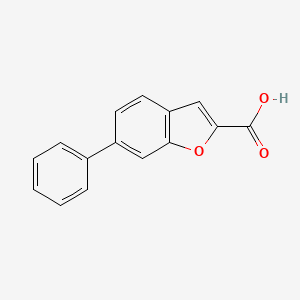

6-Phenyl-2-benzofurancarboxylic acid

Description

Overview of Benzofuran (B130515) Core Structures in Chemical Research

The benzofuran scaffold is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic compounds. nih.govrsc.org These structures are ubiquitous in nature, particularly in higher plants such as Asteraceae, Rutaceae, and Liliaceae. nih.govrsc.org The versatility of the benzofuran core allows for the introduction of various substituents, leading to a wide array of derivatives with distinct physicochemical and biological properties. nih.gov

The significance of benzofuran derivatives is underscored by their extensive and diverse pharmacological activities. Researchers have identified compounds with a benzofuran nucleus that exhibit a broad spectrum of therapeutic potentials. rsc.orgmedcraveonline.com This has made the benzofuran ring system a privileged scaffold in the design and development of new therapeutic agents. researchgate.net

Table 1: Documented Biological Activities of Benzofuran Derivatives

| Biological Activity | Description | Reference |

|---|---|---|

| Anticancer | Exhibits cytotoxicity against various cancer cell lines. nih.govrsc.org | nih.govrsc.org |

| Anti-inflammatory | Shows potential in mitigating inflammatory responses. rsc.org | rsc.org |

| Antimicrobial | Active against various bacteria and fungi. rsc.orgresearchgate.net | rsc.orgresearchgate.net |

| Antiviral | Demonstrates activity against certain viruses, including HIV. rsc.orgmedcraveonline.com | rsc.orgmedcraveonline.com |

| Antioxidant | Capable of neutralizing harmful free radicals. rsc.orgresearchgate.net | rsc.orgresearchgate.net |

Preliminary structure-activity relationship (SAR) studies have provided insights into how substitutions on the benzofuran core influence its biological effects. For example, the presence of an ester group at the C-2 position has been identified as a key site for cytotoxic activity. rsc.org Furthermore, the introduction of a phenyl group at the 2-position, along with other substituents, is closely related to the antibacterial activity of the resulting benzofuran compound. rsc.org

Significance of Carboxylic Acid Functionality in Organic Compounds

The carboxylic acid functional group plays a pivotal role in the chemistry of living systems and is a crucial component in drug design. nih.gov A vast number of endogenous substances, such as amino acids and prostanoids, contain this moiety. nih.gov Its importance is further highlighted by the fact that approximately 25% of all commercialized pharmaceuticals feature a carboxylic acid group. wiley-vch.de

The unique properties of the carboxylic acid group significantly influence the behavior of a molecule, particularly in a biological context.

Solubility and Permeation: The ability of the carboxylic acid group to ionize at physiological pH generally enhances a compound's water solubility. wiley-vch.deresearchgate.net This characteristic is crucial for drug formulation and bioavailability. However, the resulting charge can also present challenges for passive diffusion across negatively charged lipid membranes. wiley-vch.de

Drug-Target Interactions: The acidity of the carboxylic acid group, combined with its capacity to act as both a hydrogen bond donor and acceptor, allows it to form strong electrostatic interactions and hydrogen bonds. nih.govresearchgate.net These interactions are often critical for the binding of a drug molecule to its biological target, forming an essential part of the pharmacophore for many therapeutic agents. nih.govresearchgate.net

Physicochemical Modulation: The presence of a carboxylic acid function impacts key physicochemical properties such as lipophilicity and polarity. wiley-vch.deresearchgate.net For instance, the conversion of a hydroxyl group to a carboxylic acid in the development of the antihistamine cetirizine (B192768) from hydroxyzine (B1673990) resulted in a less lipophilic compound, which limits its ability to cross the blood-brain barrier. wiley-vch.de

While indispensable, the carboxylic acid moiety can sometimes be associated with metabolic instability or toxicity. nih.gov This has led medicinal chemists to explore the use of bioisosteres—functional groups with similar physical or chemical properties—to mitigate these drawbacks while retaining the desired biological activity. nih.govnih.gov

Table 2: Key Roles of Carboxylic Acid Functionality in Drug Design

| Feature | Impact on Compound | Reference |

|---|---|---|

| Ionization | Enhances aqueous solubility at physiological pH. | wiley-vch.deresearchgate.net |

| Hydrogen Bonding | Acts as a hydrogen bond donor and acceptor, crucial for target binding. | nih.govresearchgate.net |

| Polarity | Increases the polarity and hydrophilicity of the molecule. | wiley-vch.de |

| Pharmacophore | Often an essential component for biological activity. | nih.govresearchgate.net |

| Cell Permeation | Can influence the ability to cross biological membranes. | wiley-vch.deresearchgate.net |

Scope of Academic Research on 6-Phenyl-2-benzofurancarboxylic Acid

While direct and extensive academic literature focusing solely on this compound is limited, the scope of its potential research can be inferred from studies on structurally related compounds. The combination of the proven benzofuran scaffold, a phenyl substituent, and the functionally significant carboxylic acid group places this molecule firmly in the domain of medicinal chemistry and new drug discovery.

Research into analogous structures suggests that the primary focus of investigation for this class of compounds is their potential as therapeutic agents, particularly in oncology.

Anticancer Research: A significant body of work is dedicated to synthesizing and evaluating benzofuran carboxylic acid derivatives for their anticancer properties. nih.govresearchgate.net For example, a study on 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester derivatives was undertaken to create a lead compound for new combinatorial libraries of antitumor drugs. nih.gov Similarly, a series of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide derivatives were designed and tested for their activity against human ovarian cancer cell lines. rsc.org

Inhibition of Biological Targets: Research has also explored the potential of these compounds to inhibit specific biological targets. For instance, studies on 3-phenyl-1-benzofuran-2-carboxylic acids identified them as potent inhibitors of ClC-K chloride channels, indicating a potential therapeutic application in related disorders. researchgate.net

Synthetic Methodologies: A considerable portion of academic research is focused on the development of novel and efficient synthetic routes to access these complex molecular architectures. organic-chemistry.org The synthesis of new derivatives, such as 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acids, highlights the ongoing effort to build diverse chemical libraries for biological screening. beilstein-journals.org

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Amiodarone |

| Angelicin |

| Psoralen |

| Cetirizine |

| Hydroxyzine |

| 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester |

| 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide |

| 3-phenyl-1-benzofuran-2-carboxylic acid |

Structure

3D Structure

Properties

CAS No. |

35664-68-7 |

|---|---|

Molecular Formula |

C15H10O3 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

6-phenyl-1-benzofuran-2-carboxylic acid |

InChI |

InChI=1S/C15H10O3/c16-15(17)14-9-12-7-6-11(8-13(12)18-14)10-4-2-1-3-5-10/h1-9H,(H,16,17) |

InChI Key |

IKGKDWXSHVFUGY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(O3)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 6 Phenyl 2 Benzofurancarboxylic Acid

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group at the C-2 position is a primary site for chemical modification, enabling the synthesis of a diverse array of derivatives through standard organic transformations.

Esterification and Amidation Reactions

The conversion of the carboxylic acid to esters and amides is fundamental for creating new derivatives. Esterification can be readily achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions (using catalysts like H₂SO₄ or TsOH), is a common approach. masterorganicchemistry.com This equilibrium-driven reaction typically uses the alcohol as the solvent to ensure high conversion. masterorganicchemistry.com Alternatively, direct esterification can be performed using a borate-sulfuric acid complex catalyst at temperatures ranging from 75°C to 285°C. google.com

Amidation reactions are equally important and are often mediated by coupling agents to activate the carboxylic acid. A widely used method involves the condensation of a benzofuran-2-carboxylic acid with an amine in the presence of a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.govresearchgate.net This procedure has been successfully applied to synthesize various N-phenylbenzofuran-2-carboxamides from substituted benzofuran-2-carboxylic acids and anilines. nih.gov Another effective coupling reagent is 1,1'-carbonyldiimidazole (B1668759) (CDI), which has been used to produce a series of 7-methoxy-N-(substituted phenyl) benzofuran-2-carboxamides in tetrahydrofuran (B95107) (THF). nih.gov More recent developments have highlighted silicon-based reagents like methyltrimethoxysilane (B3422404) (MTM) as effective, safer alternatives for mediating direct amidation in solvents such as toluene. chemistryviews.org

Table 1: Representative Amidation Conditions for Benzofuran-2-Carboxylic Acid Analogues

| Starting Material | Amine | Coupling Reagents | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 3-Methyl-6-methoxybenzofuran-2-carboxylic acid | Aniline | DCC, DMAP | Dichloromethane | 6-Methoxy-3-methyl-N-phenylbenzofuran-2-carboxamide | nih.gov |

| 7-Methoxy-2-benzofurancarboxylic acid | Various Aryl Amines | 1,1'-Carbonyldiimidazole (CDI) | Tetrahydrofuran | 7-Methoxy-N-(substituted phenyl) benzofuran-2-carboxamides | nih.gov |

| General Carboxylic Acids | Primary/Secondary Amines | Methyltrimethoxysilane (MTM) | Toluene | Corresponding Amides | chemistryviews.org |

Reduction and Decarboxylation Processes

The carboxylic acid functionality can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) are ineffective. libretexts.org Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion. libretexts.orgmasterorganicchemistry.com The reaction typically proceeds by deprotonation of the carboxylic acid, followed by coordination and subsequent hydride attacks to first form an aldehyde intermediate, which is immediately further reduced to the primary alcohol. youtube.com This method has been documented for the successful reduction of benzofuran-2-carboxylic acid to (benzofuran-2-yl)methanol. unicatt.it

Decarboxylation, the removal of the carboxyl group, is generally a challenging transformation for aromatic carboxylic acids due to the stability of the aryl-carboxyl C-C bond. This process typically requires harsh conditions, such as high temperatures and the presence of a catalyst like copper, and is not a commonly reported reaction for this class of compounds.

Formation of Acid Halides and Anhydrides

For further derivatization, 6-Phenyl-2-benzofurancarboxylic acid can be converted into more reactive intermediates such as acid halides and anhydrides. The formation of an acid chloride, the most common acid halide, is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. These reagents convert the hydroxyl portion of the carboxyl group into an excellent leaving group, facilitating nucleophilic acyl substitution. The resulting 6-phenyl-2-benzofurancarbonyl chloride would be a highly valuable intermediate for synthesizing a wide range of esters and amides under milder conditions than direct coupling methods.

Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) and Phenyl Rings

The this compound scaffold contains three aromatic rings susceptible to electrophilic aromatic substitution (EAS): the furan (B31954) ring, the fused benzene (B151609) ring, and the C-6 phenyl substituent. The regiochemical outcome of such reactions is dictated by the electronic properties of the existing substituents.

The benzofuran ring system is generally reactive toward electrophiles. In unsubstituted benzofuran, attack occurs preferentially at the C-2 position. stackexchange.com However, since this position is occupied by a carboxylic acid group, electrophilic attack is directed to the C-3 position, which is the next most nucleophilic site on the furan ring. hw.ac.uk

The fused benzene ring and the C-6 phenyl ring are also potential sites for substitution. Their reactivity is governed by the directing effects of the attached groups:

Fused Benzene Ring : This ring is influenced by the deactivating, meta-directing carboxylic acid group (via the furan system) and the activating, ortho, para-directing phenyl group at C-6. Electrophilic attack would likely be directed to positions C-4 and C-7.

C-6 Phenyl Ring : This ring is monosubstituted and will direct incoming electrophiles to its ortho and para positions.

Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation would likely yield a mixture of products, with substitution occurring at the C-3 position of the benzofuran core as well as the ortho and para positions of the C-6 phenyl ring. masterorganicchemistry.commsu.edu The precise distribution would depend on the specific electrophile and reaction conditions.

Nucleophilic Reactions and Ring-Opening Pathways

The electron-rich nature of the benzofuran ring system makes it generally resistant to direct nucleophilic aromatic substitution. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring or proceed through mechanisms like palladium-catalyzed nucleophilic substitution. researchgate.net

The most accessible site for nucleophilic attack on this compound is the electrophilic carbonyl carbon of the carboxylic acid group, as detailed in the esterification and amidation reactions (Section 3.1.1).

Ring-opening of the stable benzofuran core is not a common pathway and would necessitate harsh reaction conditions, such as strong acids or bases at high temperatures, or potent reducing agents. These conditions are generally not employed in standard synthetic transformations, preserving the integrity of the heterocyclic scaffold.

Transition Metal-Catalyzed Coupling Reactions on the Benzofuran Scaffold

Modern synthetic methods heavily rely on transition metal catalysis to forge new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net The benzofuran scaffold is an excellent substrate for such transformations, particularly for C-H functionalization. While direct C-H activation of this compound is challenging due to the acidic proton, its derivatives are amenable to these powerful reactions.

A notable example is the palladium-catalyzed C-H arylation at the C-3 position. Research has shown that N-(quinolin-8-yl)benzofuran-2-carboxamide, a derivative of benzofuran-2-carboxylic acid, can be effectively arylated at the C-3 position using aryl iodides, a palladium acetate (B1210297) catalyst, and a silver acetate co-oxidant. nih.gov This directing-group strategy allows for precise functionalization of the furan ring. Following the coupling reaction, the directing group can be removed or transformed, providing access to a wide variety of C-3 substituted benzofuran-2-carboxamides. nih.gov

Other potential transition metal-catalyzed reactions could involve the C-6 phenyl group or a halogenated version of the benzofuran core in cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings to introduce further molecular complexity.

Table 2: C-H Arylation of a Benzofuran-2-Carboxamide (B1298429) Derivative

| Substrate | Arylating Agent | Catalyst System | Conditions | Product | Reference |

|---|---|---|---|---|---|

| N-(quinolin-8-yl)benzofuran-2-carboxamide | Aryl Iodide | Pd(OAc)₂, AgOAc, NaOAc | CPME, 110 °C | 3-Aryl-N-(quinolin-8-yl)benzofuran-2-carboxamide | nih.gov |

Derivatization for Enhanced Chemical Properties

Derivatization of this compound is a key strategy for modulating its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Such modifications can also provide handles for further functionalization or for probing structure-activity relationships in various applications.

Halogenation of the benzofuran core can significantly influence the electronic properties and biological activity of the molecule. While specific halogenation studies on this compound are not extensively documented, the reactivity of related benzofuran systems provides insights into the likely outcomes. Electrophilic halogenation is expected to occur on the benzofuran ring. The directing effects of the fused benzene ring, the furan oxygen, and the phenyl substituent will influence the position of halogenation.

Research on similar benzofuran structures suggests that bromination and chlorination can be achieved using standard halogenating agents. For instance, the bromination of 5,7-dichlorosalicylaldehyde, a precursor to some benzofuran derivatives, is accomplished using bromine in acetic acid. This suggests that similar conditions could be applied to this compound, likely leading to substitution on the benzofuran nucleus. The precise regioselectivity would be determined by the combined electronic and steric influences of the existing substituents.

Table 1: Representative Halogenation Reactions of Benzofuran Derivatives This table presents hypothetical data based on known reactions of analogous compounds, as specific experimental data for this compound is not readily available.

| Entry | Halogenating Agent | Solvent | Temperature (°C) | Potential Product |

| 1 | Br₂ | Acetic Acid | Room Temperature | Bromo-6-phenyl-2-benzofurancarboxylic acid |

| 2 | NCS | CCl₄ | Reflux | Chloro-6-phenyl-2-benzofurancarboxylic acid |

| 3 | I₂ / HIO₃ | Acetic Acid | 80 | Iodo-6-phenyl-2-benzofurancarboxylic acid |

NCS: N-Chlorosuccinimide

The carboxylic acid group of this compound is a prime site for alkylation and acylation reactions, leading to the formation of esters and amides, respectively. These transformations are generally straightforward and can be accomplished using a variety of standard synthetic methods.

Alkylation: Esterification of the carboxylic acid can be achieved by reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or by using a coupling agent. Alternatively, reaction with an alkyl halide under basic conditions can also yield the corresponding ester. These modifications can enhance the compound's lipophilicity and membrane permeability.

Acylation: Amide formation from the carboxylic acid can be carried out by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester, followed by reaction with an amine. Common coupling agents for direct amide bond formation include dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Table 2: Representative Alkylation and Acylation Reactions of this compound This table presents hypothetical data based on established synthetic methodologies for carboxylic acids.

| Entry | Reagent(s) | Reaction Type | Potential Product |

| 1 | Methanol, H₂SO₄ (cat.) | Alkylation (Esterification) | Methyl 6-phenyl-2-benzofurancarboxylate |

| 2 | Ethyl iodide, K₂CO₃ | Alkylation (Esterification) | Ethyl 6-phenyl-2-benzofurancarboxylate |

| 3 | Oxalyl chloride, then Aniline | Acylation (Amidation) | N-Phenyl-6-phenyl-2-benzofurancarboxamide |

| 4 | Benzylamine, EDC, HOBt | Acylation (Amidation) | N-Benzyl-6-phenyl-2-benzofurancarboxamide |

EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: Hydroxybenzotriazole

Mechanistic Investigations of Key Transformations

While detailed mechanistic studies specifically for this compound are limited, the mechanisms of the aforementioned transformations are well-established in organic chemistry.

Halogenation: Electrophilic aromatic substitution is the operative mechanism for the halogenation of the benzofuran ring. The halogen molecule (e.g., Br₂) becomes polarized, and the electrophilic end is attacked by the electron-rich aromatic ring. This leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The subsequent loss of a proton from the ring restores aromaticity and yields the halogenated product. The regioselectivity is governed by the electronic effects of the substituents on the stability of the carbocation intermediate.

Alkylation (Esterification): Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, proceeds through a series of protonation and nucleophilic acyl substitution steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.

Acylation (Amidation): When using coupling agents like EDC, the mechanism involves the activation of the carboxylic acid. EDC reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine. The subsequent collapse of the tetrahedral intermediate and release of a urea (B33335) byproduct yields the desired amide. The addition of HOBt can improve reaction efficiency by forming an activated ester intermediate, which is less prone to side reactions and racemization.

Advanced Spectroscopic and Structural Characterization of 6 Phenyl 2 Benzofurancarboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed structural map can be constructed.

The ¹H NMR spectrum of 6-Phenyl-2-benzofurancarboxylic acid is expected to exhibit distinct signals corresponding to each unique proton in its aromatic and functional group regions. The acidic proton of the carboxyl group is characteristically found at the far downfield region of the spectrum, typically as a broad singlet around 12.0-13.0 ppm, due to extensive hydrogen bonding. openstax.orglibretexts.org The chemical shift of this proton is sensitive to solvent and concentration. openstax.org

The protons on the benzofuran (B130515) core and the phenyl substituent resonate in the aromatic region (approximately 7.0-8.5 ppm). The proton on the furan (B31954) ring (H-3) is anticipated to appear as a singlet. The protons on the benzo portion of the benzofuran system (H-4, H-5, and H-7) and the five protons of the C-6 phenyl ring would display a complex pattern of doublets, triplets, and multiplets based on their coupling interactions with neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound Predicted values are based on analysis of similar benzofuran structures and general chemical shift principles.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| COOH | ~12.0 - 13.0 | Broad Singlet |

| Aromatic Protons | ~7.2 - 8.2 | Multiplet |

| H-3 | ~7.4 - 7.6 | Singlet |

| H-4, H-5, H-7 | ~7.5 - 8.2 | Doublet, Multiplet |

| Phenyl Protons | ~7.2 - 7.8 | Multiplet |

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carboxyl carbon (C=O) is expected to resonate significantly downfield, in the range of 165-185 ppm. openstax.org Aromatic and α,β-unsaturated acids typically appear toward the upfield end of this range. openstax.org

The spectrum will also display signals for the twelve other carbon atoms of the fused aromatic system. The carbons of the benzofuran scaffold and the phenyl ring are expected to appear in the typical aromatic region of ~110-160 ppm. Quaternary carbons, such as C-2, C-3a, C-6, C-7a, and the phenyl carbon attached to the benzofuran ring, will generally show weaker signals compared to the protonated carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analysis of similar benzofuran structures chemicalbook.comnih.gov and general chemical shift principles. wisc.edu

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| COOH | ~165 - 170 |

| C-2 | ~145 - 150 |

| C-3 | ~105 - 115 |

| Benzofuran & Phenyl Carbons | ~110 - 160 |

While 1D NMR provides fundamental data, 2D NMR techniques are crucial for unambiguous structural assignment, especially for complex aromatic systems.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be instrumental in tracing the connectivity of protons within the phenyl ring and separately within the benzofuran's benzene (B151609) ring, confirming the relative positions of H-4, H-5, and H-7.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the definitive assignment of ¹³C signals for all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. HMBC is particularly powerful for identifying the connectivity of quaternary carbons. For instance, it would show correlations from protons on the phenyl ring to the C-6 carbon of the benzofuran, confirming the substitution pattern. Correlations from H-3 to the carboxyl carbon (COOH) and C-2 would solidify the assignment of the furan portion of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of molecules, providing characteristic fingerprints of the functional groups present.

The FT-IR spectrum of this compound is dominated by absorptions characteristic of a carboxylic acid and aromatic rings. Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, which significantly influences their spectral features. libretexts.org

The most prominent feature is the extremely broad O-H stretching vibration from the carboxylic acid dimer, which appears in the 2500-3300 cm⁻¹ region, often overlapping with C-H stretching bands. openstax.orglibretexts.org The carbonyl (C=O) stretch gives rise to a strong, sharp absorption. For aromatic carboxylic acids, this band is typically found between 1710 and 1680 cm⁻¹. libretexts.org Conjugation with the benzofuran ring system tends to lower the frequency. libretexts.org

Other key absorptions include C-H stretching from the aromatic rings (typically above 3000 cm⁻¹) vscht.cz, C=C stretching vibrations within the aromatic rings (in the 1600-1400 cm⁻¹ region) nih.govresearchgate.net, and a strong C-O stretching vibration associated with the carboxylic acid group between 1320-1210 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch (dimer) | 2500 - 3300 | Very Broad, Strong |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Carboxylic Acid | C=O Stretch | 1710 - 1680 | Strong |

| Aromatic Rings | C=C Stretch | 1600 - 1400 | Medium to Weak |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong |

| Furan Ring | C-O-C Stretch | ~1250 | Strong |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar, symmetric vibrations. For this compound, strong Raman signals would be expected for the C=C stretching modes of the highly symmetric phenyl ring and the benzofuran aromatic system. These vibrations would likely appear in the 1610-1570 cm⁻¹ range. The C=O stretching vibration would also be Raman active, though typically less intense than in the IR spectrum. The symmetric breathing modes of the aromatic rings would also produce characteristic, sharp signals in the Raman spectrum, providing a clear fingerprint for the aromatic core of the molecule.

Conformational Analysis via Vibrational Modes

The conformational landscape of this compound is primarily defined by the rotational freedom around two key single bonds: the bond connecting the phenyl group to the benzofuran core and the bond linking the carboxylic acid group to the benzofuran ring. Vibrational spectroscopy, in conjunction with computational chemistry, provides a powerful tool for exploring this landscape.

Theoretical approaches, particularly Density Functional Theory (DFT), are employed to map the potential energy surface of the molecule as a function of the dihedral angles of these rotating groups. nih.govresearchgate.net These calculations can identify the lowest energy conformers and the transition states that separate them. For molecules with similar phenyl-heterocycle linkages, the energy barrier to rotation is often low, suggesting that multiple conformations may exist in equilibrium at room temperature. ekb.eg

Each stable conformer possesses a unique set of vibrational modes. The low-frequency region of the infrared (IR) and Raman spectra (typically below 400 cm⁻¹) is particularly sensitive to these large-amplitude torsional motions. By calculating the theoretical vibrational frequencies for each identified conformer, a predicted spectrum can be generated. researchgate.net Comparison of these theoretical spectra with experimental Far-IR or Raman data allows for the assignment of observed vibrational bands to specific conformational states, providing insight into the molecule's flexibility and preferred orientation in different environments. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and for deducing its structure through controlled fragmentation. Under electron ionization (EI) or electrospray ionization (ESI), the molecule will form a molecular ion (M⁺˙) or a protonated molecule ([M+H]⁺), respectively, whose mass-to-charge ratio (m/z) confirms the molecular formula (C₁₅H₁₀O₃, Molecular Weight: 238.24 g/mol ).

The fragmentation pattern provides unambiguous structural information. For aromatic carboxylic acids, characteristic fragmentation pathways include the loss of a hydroxyl radical (•OH) and the loss of the entire carboxyl group (•COOH). libretexts.orgyoutube.com Alpha-cleavage next to the carbonyl group is common, leading to a highly stable acylium ion. libretexts.org

In the case of this compound, the fragmentation is expected to be dominated by the stable benzofuran ring system. Studies on related 2-aroylbenzofuran derivatives show that the most intense fragment ions often arise from cleavage of the bond between the benzofuran ring and the carbonyl group. nih.gov Furthermore, analysis of regioisomers, such as 6-benzoyl-2-phenylbenzofurans, demonstrates that while isomers may show similar EI mass spectra, tandem mass spectrometry (MSⁿ) can reveal distinctive fragmentation patterns that allow for their unambiguous identification. researchgate.net

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 238 | [C₁₅H₁₀O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 221 | [M - OH]⁺ | Loss of hydroxyl radical |

| 193 | [M - COOH]⁺ | Loss of carboxyl radical |

| 165 | [C₁₃H₉]⁺ | Loss of CO₂ from [M - OH]⁺ |

| 77 | [C₆H₅]⁺ | Phenyl cation |

**4.4. X-ray Crystallography and Solid-State Structural Determination

X-ray Crystallography and Solid-State Structural Determination

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Molecular Conformation

Single Crystal X-ray Diffraction (SCXRD) provides the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the specific crystal structure for this compound is not publicly documented, extensive data on the parent compound, 1-benzofuran-2-carboxylic acid, offers a robust model for its expected structural features. researchgate.net

The analysis of 1-benzofuran-2-carboxylic acid reveals that the benzofuran ring system is essentially planar. researchgate.net It is expected that the 6-phenyl derivative would retain this planarity. The key conformational parameters to be determined would be the dihedral angle between the plane of the benzofuran core and the attached phenyl ring, as well as the orientation of the carboxylic acid group relative to the ring. In related structures, the phenyl group is typically twisted out of the plane of the heterocyclic ring to minimize steric hindrance. mdpi.com The carboxylic acid group is expected to be nearly coplanar with the benzofuran ring to maximize conjugation. researchgate.net

| Parameter | Expected Value/Characteristic | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| Benzofuran Core | Essentially planar | researchgate.net |

| Carboxylic Acid Group | Nearly coplanar with the benzofuran ring | researchgate.net |

| Phenyl Group Conformation | Twisted dihedral angle relative to the benzofuran plane | mdpi.com |

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hydrogen Bonding, Weak Interactions, Hirshfeld Surfaces)

The crystal packing of this compound is dictated by a hierarchy of intermolecular interactions. The most dominant of these is the strong O-H···O hydrogen bond between the carboxylic acid moieties of two adjacent molecules. This interaction typically results in the formation of a centrosymmetric dimer, characterized by an R²₂(8) graph set motif. researchgate.net This dimerization is a hallmark of carboxylic acids in the solid state.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these varied intermolecular contacts. nih.gov The Hirshfeld surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contact. This analysis can be decomposed into a 2D "fingerprint plot," which provides a quantitative summary of the different types of interactions present in the crystal packing. nih.govaip.org For this molecule, the fingerprint plot would be expected to show distinct spikes corresponding to the strong O-H···O hydrogen bonds, along with more diffuse regions representing the significant contributions from H···H, C···H/H···C, and O···H/H···O contacts that comprise the majority of the crystal surface. nih.govnih.gov

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC-MS)

Chromatographic methods are indispensable for assessing the purity of this compound and for analyzing its presence in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of a synthesized batch. A typical method would involve reversed-phase chromatography using a C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient. nih.gov Detection is readily achieved using a UV detector, as the conjugated benzofuran and phenyl systems provide strong chromophores. This method can effectively separate the target compound from starting materials, by-products, and other impurities. For trace analysis in biological samples, derivatization with a fluorescent tag may be employed to enhance sensitivity. nih.govpsu.edu

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of reaction mixtures, particularly for identifying and distinguishing between regioisomers. researchgate.net Due to the low volatility and polar nature of the carboxylic acid group, derivatization is often required prior to GC analysis. Common methods include esterification (e.g., methylation) or silylation to convert the carboxylic acid into a more volatile derivative. The separated components are then introduced into a mass spectrometer, which provides both identification based on the fragmentation pattern and quantification. walshmedicalmedia.com This technique is particularly powerful for confirming the substitution pattern on the benzofuran ring, as different isomers can exhibit unique retention times and mass spectra. researchgate.net

Theoretical and Computational Investigations of 6 Phenyl 2 Benzofurancarboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 6-Phenyl-2-benzofurancarboxylic acid, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. This optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's fundamental structure. Studies on related benzofuran (B130515) structures have successfully used functionals like B3LYP in conjunction with basis sets such as 6-311+G(d,p) to achieve reliable geometries. aip.org The electronic structure, which describes the distribution of electrons within the molecule, is also a direct output of these calculations, forming the basis for analyzing reactivity and spectroscopic properties.

Table 1: Predicted Geometric Parameters from DFT Optimization for this compound This table illustrates the type of data obtained from geometry optimization. Actual values would be generated by a DFT calculation.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C2-C3 | (Å) |

| C6-C(Phenyl) | (Å) | |

| C(Carboxyl)-O | (Å) | |

| Bond Angle | O1-C2-C3 | (°) |

| C5-C6-C(Phenyl) | (°) | |

| Dihedral Angle | C3-C3a-C4-C5 | (°) |

Ab initio (Latin for "from the beginning") methods are a class of quantum calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) offer higher levels of theory and can yield extremely accurate predictions. However, their high computational cost typically limits their application to smaller molecules. For this compound, these methods could be used to perform single-point energy calculations on the DFT-optimized geometry to obtain a highly accurate benchmark energy, which can be used to validate the results from more cost-effective DFT methods.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. libretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. rsc.org A small energy gap indicates that the molecule can be easily excited, suggesting higher chemical reactivity, lower kinetic stability, and higher polarizability. researchgate.net Conversely, a large HOMO-LUMO gap implies high stability. From the energies of the HOMO and LUMO, other global reactivity descriptors such as ionization potential, electron affinity, electronegativity, and chemical hardness can be calculated to provide a comprehensive picture of the molecule's reactivity.

Table 2: Global Reactivity Descriptors from FMO Analysis This table outlines the chemical properties that can be derived from HOMO and LUMO energies.

| Descriptor | Formula | Description |

|---|---|---|

| HOMO Energy (E_HOMO) | - | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy (E_LUMO) | - | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -E_HOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -E_LUMO | The energy released when an electron is added. |

| Global Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | -(I + A) / 2 | Represents the "escaping tendency" of electrons from a system. |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution across a molecule's surface. libretexts.org It is invaluable for identifying the electron-rich and electron-poor regions, which are key to predicting how a molecule will interact with other chemical species. The map is color-coded, with red typically representing regions of high electron density (negative electrostatic potential) that are susceptible to electrophilic attack, and blue representing regions of low electron density (positive electrostatic potential) that are prone to nucleophilic attack. youtube.com

For this compound, an MEP map would likely show a strong negative potential (red/yellow) around the oxygen atoms of the carboxylic acid group, highlighting their nucleophilic character. In contrast, the hydrogen atom of the carboxylic acid would exhibit a strong positive potential (blue), confirming its acidic nature and susceptibility to deprotonation. wuxiapptec.com

Computational methods can accurately simulate various types of spectra, providing a direct comparison with experimental results and aiding in their interpretation.

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. The calculation predicts the absorption wavelengths (λ_max), oscillator strengths (a measure of peak intensity), and the nature of the electronic transitions (e.g., π → π*), offering insight into the molecule's electronic behavior upon light absorption.

Vibrational Frequencies: The same DFT calculations used for geometry optimization can be extended to compute vibrational frequencies. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and correlate with the peaks observed in Infrared (IR) and Raman spectra. A comparison between the calculated and experimental spectra can confirm the molecular structure. It is standard practice to apply a scaling factor to the computed frequencies to correct for approximations in the theory and achieve better agreement with experimental data. researchgate.netjetir.org

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is widely used to calculate ¹H and ¹³C chemical shifts. mdpi.com The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects. nih.gov Comparing the calculated shifts to experimental values can help assign signals and confirm the proposed structure of this compound.

Table 3: Example of Simulated ¹³C NMR Chemical Shifts for this compound This table is a template for the output of a GIAO-DFT calculation, which would be compared against experimental data.

| Carbon Atom | Calculated Chemical Shift (ppm) |

|---|---|

| C2 | (Calculated Value) |

| C3 | (Calculated Value) |

| C3a | (Calculated Value) |

| C4 | (Calculated Value) |

| C5 | (Calculated Value) |

| C6 | (Calculated Value) |

| C7 | (Calculated Value) |

| C7a | (Calculated Value) |

| C (Carboxyl) | (Calculated Value) |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation of this compound would reveal its conformational landscape by exploring the rotation around single bonds, particularly the bond connecting the phenyl ring to the benzofuran core and the C-C bond of the carboxylic acid group. This analysis identifies the different stable conformers and the energy barriers between them.

Furthermore, by placing the molecule in a simulated box of solvent molecules (e.g., water), MD can provide detailed insights into solvation effects. These simulations can model how solvent molecules arrange around the solute, identify key interactions like hydrogen bonds between the carboxylic acid group and water, and calculate thermodynamic properties such as the free energy of solvation, offering a more realistic picture of the molecule's behavior in solution.

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology employed to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. For derivatives of benzofuran, including this compound, QSPR studies are instrumental in predicting various attributes without the need for extensive experimental procedures. These models are built upon the principle that the physicochemical properties of a chemical compound are determined by its molecular structure.

The development of a QSPR model involves calculating a set of molecular descriptors that numerically represent the molecule's structural and electronic characteristics. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. For benzofuran derivatives, quantum chemical descriptors are often utilized, derived from methods like Density Functional Theory (DFT). researchgate.netphyschemres.org These descriptors can include the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), dipole moment, and molecular polarizability. physchemres.orgmdpi.com

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) are applied to create a linear equation that links the descriptors to the property of interest. researchgate.netphyschemres.org The goal is to develop a robust model that can accurately predict the properties of new, unsynthesized compounds. The statistical quality and predictive power of the generated QSAR models are typically assessed using various validation metrics. researchgate.netderpharmachemica.com

Table 1: Common Statistical Parameters for QSPR Model Validation

| Parameter | Description |

| R² (Coefficient of Determination) | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. |

| R²adj (Adjusted R²) | Adjusts the R² value for the number of terms in the model. |

| Q² or R²cv (Cross-validated R²) | Measures the predictive ability of the model, often determined through leave-one-out cross-validation. |

| pred_r² (Predictive R² for external set) | Assesses the model's ability to predict the properties of an external set of compounds not used in model development. derpharmachemica.com |

These predictive models are valuable in medicinal chemistry and material science for screening large libraries of virtual compounds and prioritizing candidates with desired physicochemical characteristics for synthesis and further testing. derpharmachemica.com

In Silico Studies of Non-Covalent Interactions and Supramolecular Assembly

In silico studies are critical for understanding the non-covalent interactions that govern the behavior of molecules like this compound at a supramolecular level. These interactions, although weaker than covalent bonds, are fundamental to crystal engineering, molecular recognition, and biological activity. The key non-covalent forces at play include hydrogen bonding, π-π stacking, van der Waals forces, and C-H···π interactions. illinois.eduresearchgate.net

Computational quantum-chemical calculations are used to investigate the geometry and energetics of complexes formed through these interactions. For instance, studies on benzofuran complexes have shown that π-π interactions can be a dominant binding force, with interaction energies calculated to be around 20 kJ mol⁻¹. illinois.edu The carboxylic acid and phenyl groups on the this compound scaffold provide sites for various non-covalent interactions. The carboxylic acid group is a potent hydrogen bond donor and acceptor, while the fused benzofuran ring and the phenyl substituent are capable of engaging in π-π stacking and other dispersion-dominated interactions. illinois.edu

Molecular docking simulations are another form of in silico study that predicts the preferred orientation of one molecule when bound to a second to form a stable complex, such as a ligand with a protein receptor. nih.govnih.gov These simulations elucidate how non-covalent interactions, including hydrogen bonds and hydrophobic interactions, contribute to the binding affinity and specificity of molecules like benzofuran derivatives within a biological target's active site. nih.govnih.govnih.gov

Prediction of Nonlinear Optical (NLO) Properties

Theoretical and computational methods, particularly Density Functional Theory (DFT), are widely used to predict the Nonlinear Optical (NLO) properties of organic molecules like this compound. physchemres.orgresearchgate.net NLO materials are of significant interest for applications in photonics, telecommunications, and optical data processing due to their ability to alter the properties of light. nih.govmdpi.com The NLO response in organic molecules arises from the interaction of intense light with the molecule's delocalized π-electron system, leading to phenomena like second-harmonic generation (SHG). mdpi.com

The key parameters that quantify a molecule's NLO response are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). nih.govsemanticscholar.orgrsc.org Computational chemistry allows for the calculation of these properties for a given molecular structure. DFT calculations, often using hybrid functionals like B3LYP or GGA-PBE with appropriate basis sets (e.g., 6-31G(d,p)), have proven effective in providing reliable predictions of NLO properties for benzofuran derivatives. physchemres.orgphyschemres.org

Studies on related 2-phenylbenzofuran (B156813) derivatives have shown that modifications to the molecular structure, such as the addition of electron-donating and electron-accepting groups, can significantly enhance the NLO response. physchemres.org This "push-pull" electronic effect facilitates intramolecular charge transfer (ICT), which is a key factor for a large hyperpolarizability (β) value. nih.gov For this compound, the carboxylic acid group can act as an electron-withdrawing group, and the phenyl and benzofuran rings constitute the π-conjugated system.

The calculated first-order hyperpolarizability (β) is a critical indicator of a molecule's potential as an NLO material. researchgate.net For a series of 2-phenylbenzofuran derivatives, the calculated β values were found to be in the range of 4.00 × 10⁻³⁰ to 43.57 × 10⁻³⁰ esu, indicating that they possess significant NLO properties. physchemres.orgphyschemres.org A small energy gap between the HOMO and LUMO is also generally associated with a higher NLO response. researchgate.net

Table 2: Calculated NLO Properties for Representative Benzofuran Derivatives

| Compound | Method/Basis Set | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) |

| 2-Phenylbenzofuran | GGA-PBE/6-31G(d,p) | Value not specified | Value not specified | 4.00 x 10⁻³⁰ physchemres.org |

| Substituted 2-Phenylbenzofuran | GGA-PBE/6-31G(d,p) | Value not specified | Value not specified | up to 43.57 x 10⁻³⁰ physchemres.org |

| 3-Aminosalicylic acid | B3LYP/6-311++G(d,p) | Value not specified | 13.86 x 10⁻²⁴ researchgate.net | 4.21 x 10⁻³⁰ researchgate.net |

These computational predictions guide the rational design of new organic molecules with tailored NLO properties for advanced technological applications.

Applications of 6 Phenyl 2 Benzofurancarboxylic Acid and Its Derivatives in Advanced Chemical Sciences

Role as Key Intermediates in Organic Synthesis

6-Phenyl-2-benzofurancarboxylic acid and its analogs serve as pivotal building blocks in the construction of more complex molecular architectures. The inherent reactivity of the carboxylic acid group, coupled with the stable benzofuran (B130515) scaffold, allows for a variety of chemical transformations. These compounds are frequently employed in the synthesis of novel heterocyclic systems and pharmacologically active molecules.

Research has demonstrated that benzofuran-2-carboxylic acids can be readily converted into a range of derivatives, including amides, esters, and other functionalized compounds. For instance, the synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides has been achieved, showcasing the utility of the carboxylic acid moiety as a handle for introducing complex side chains. nih.gov These synthetic routes often involve standard coupling reactions, where the carboxylic acid is activated to facilitate amide bond formation. nih.gov

A notable example of its role as a key intermediate is in the synthesis of complex polycyclic aromatic compounds. For instance, (2-(benzofuran-2-yl)phenyl)boronic acid, a derivative conceptually related to the title compound, has been used in radical cyclization reactions to produce benzo itu.edu.trresearchgate.netselenopheno[3,2-b]benzofuran, a selenium-containing heterocyclic system. acs.orgacs.org This highlights the potential of the phenyl-benzofuran scaffold to participate in advanced cyclization strategies for the creation of novel fused-ring systems.

The synthesis of various derivatives from benzofuran-2-carboxylic acid precursors is a common theme in the literature. These transformations often target the carboxylic acid group for modification, as illustrated in the following table.

| Precursor | Reagents | Product Type | Reference |

| 3-methyl-6-methoxybenzofuran-2-carboxylic acid | Aniline, DCC, DMAP | N-phenylbenzofuran-2-carboxamide | nih.gov |

| 3-methylbenzofuran-2-carboxylic acid | Aniline, DCC, DMAP | N-phenylbenzofuran-2-carboxamide | nih.gov |

| Ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate | Salicylaldehydes, K2CO3 | 2-(benzofuran-2-yl)quinoline-3-carboxylic acid | nih.gov |

Development of Advanced Materials

The robust and planar structure of the phenyl-benzofuran system, combined with its potential for electronic delocalization, makes it an attractive candidate for the development of advanced materials with tailored properties.

Benzofuran derivatives have found significant applications in the field of polymer chemistry. researchgate.net They can be incorporated into the main chain or as pendant groups of various polymers, including polyamides, polyarylates, polybenzimidazoles, and polyesters, to impart specific properties such as thermal stability and desirable optical characteristics. researchgate.netnih.gov

The cationic polymerization of benzofuran, for instance, yields rigid polymers with high glass-transition temperatures and transparency, making them suitable for applications as transparent thermoplastics. acs.org The presence of a phenyl group can further enhance the thermal stability and modify the refractive index of the resulting polymers. The ability to control the molecular weight and stereostructure of poly(benzofuran) through asymmetric cationic polymerization opens up possibilities for creating optically active polymers with specific chiroptical properties. acs.org

The incorporation of benzofuran moieties into polymer backbones is a strategy to create materials with enhanced performance. The inherent rigidity of the benzofuran ring contributes to the thermal stability of the resulting polymers.

| Polymer Type | Monomer Containing Benzofuran | Key Property | Reference |

| Polyamides | Benzofuran-containing dicarboxylic acids | Thermal Stability | researchgate.net |

| Polyarylates | Benzofuran-containing diols | Thermal Stability | researchgate.net |

| Polybenzimidazoles | Benzofuran-containing diamines | Thermal Stability | researchgate.netnih.gov |

| Poly(benzofuran) | Benzofuran | High Glass-Transition Temperature | acs.org |

The photoluminescent and electrochemical properties of phenyl-benzofuran derivatives make them promising candidates for use in optoelectronic devices, particularly in the field of Organic Light-Emitting Diodes (OLEDs). nih.gov Benzofuran-containing compounds have been investigated as blue-light emitting materials and as host materials for phosphorescent emitters in OLEDs. nih.govresearchgate.net

The extended π-conjugation provided by the phenyl-benzofuran system can lead to high fluorescence quantum yields. The ability to tune the emission color by modifying the substituents on the benzofuran or phenyl rings is a key advantage in the design of new emitter molecules. For example, fusing acridine (B1665455) with benzofuran has been shown to create novel hybrid donors for high-performance thermally activated delayed fluorescence (TADF) OLEDs. rsc.org

Moreover, benzofuran derivatives can possess hole-transporting properties, which are crucial for efficient charge injection and transport in OLEDs. nih.gov The development of bipolar host materials, which can transport both holes and electrons, is an active area of research, and benzofuran-based structures are being explored for this purpose. For instance, dibenzofuran-based bipolar host materials have been synthesized and their effects on the performance of yellow phosphorescent OLEDs have been studied. researchgate.net The combination of high triplet energy and good charge-transporting capabilities makes these materials suitable for hosting phosphorescent emitters, leading to highly efficient OLED devices.

| Application in OLEDs | Compound Type | Function | Key Property | Reference |

| Emitter | Pyrene-Benzimidazole Derivatives | Blue Emitter | Steric hindrance to reduce π-π stacking | nih.gov |

| Host Material | Dibenzofuran-based compounds | Bipolar Host | High Triplet Energy | researchgate.net |

| TADF Emitter | Acridine-Benzofuran Hybrids | Donor in TADF system | Small singlet-triplet energy gap | rsc.org |

Applications in Analytical Chemistry

The unique structural and photophysical properties of this compound and its derivatives have led to their exploration in various analytical applications.

While specific documentation for this compound as a certified chromatographic standard is not prevalent, its structural class, benzofuran derivatives, is utilized in analytical separations. Given its well-defined structure and potential for high purity synthesis, it could serve as a reference compound in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for the identification and quantification of related compounds. Benzofuran derivatives, in general, are amenable to analysis by these techniques, and having a reliable standard is crucial for method development and validation. The interaction of the phenyl and benzofuran rings with stationary phases can be exploited for achieving good separation of complex mixtures.

A significant and growing application of benzofuran derivatives is in the development of chemical sensors, particularly fluorescent chemosensors. chemisgroup.us The inherent fluorescence of the benzofuran core can be modulated by the presence of specific analytes, leading to a measurable change in the fluorescence signal ("turn-on" or "turn-off" response). chemisgroup.us

Benzofuran-based fluorescent probes have been designed for the selective detection of various metal ions. chemisgroup.us The design of these sensors often involves incorporating a specific binding site for the target analyte into the benzofuran structure. Upon binding of the analyte, the electronic properties of the fluorophore are altered, resulting in a change in its fluorescence intensity or wavelength. For example, benzofuran-based chemosensors have been developed for the detection of Fe(III) ions. researchgate.net

The phenyl group in this compound can further influence the photophysical properties of the molecule, potentially enhancing its sensitivity and selectivity as a sensor. The carboxylic acid group can also serve as a binding site or be modified to introduce other chelating groups. The development of these sensors is a promising area of research with potential applications in environmental monitoring and biological imaging. nih.gov

| Sensor Type | Target Analyte | Sensing Mechanism | Reference |

| Fluorescent Chemosensor | Metal Ions | Fluorescence quenching or enhancement | chemisgroup.us |

| Fiber Optic Sensor | Fe(III) | Selective fluorescence quenching | researchgate.net |

| Fluorescent Probe | Silver (I) | Amplified fluorescence quenching | itu.edu.tr |

Extensive searches were conducted to locate data on the use of this compound or its close derivatives as catalysts or as ligands in catalytic systems for organic reactions. These inquiries aimed to identify research findings, including data on reaction yields, enantiomeric excess, catalyst loading, and the design of chiral ligands for asymmetric catalysis.

The search results consistently focused on the broader applications of benzofuran derivatives, primarily in medicinal chemistry, detailing their synthesis and biological activities, such as their roles as receptor ligands or potential therapeutic agents. However, no specific studies or detailed findings emerged that describe the use of this compound or its derivatives in the context of catalysis and ligand design for organic synthesis.

Therefore, due to the absence of relevant scientific literature on this specific topic, it is not possible to provide an article on the "" with a focus on "Catalysis and Ligand Design in Organic Reactions" as requested.

Future Research Trajectories and Emerging Paradigms

Exploration of Novel Synthetic Pathways and Late-Stage Functionalization

The synthesis of the benzofuran (B130515) scaffold, the core of 6-Phenyl-2-benzofurancarboxylic acid, is a well-established area of organic chemistry, yet the pursuit of more efficient, sustainable, and versatile methods continues. Future research is trending towards transition-metal-catalyzed reactions that offer high yields and regioselectivity. acs.org Innovative strategies employing catalysts based on palladium, copper, nickel, gold, and silver are at the forefront of constructing the benzofuran nucleus. nih.govresearchgate.net For instance, palladium-catalyzed Sonogashira coupling followed by intramolecular cyclization is a powerful method for creating substituted benzofurans. acs.org Similarly, copper-catalyzed reactions, such as the intramolecular O-H/C-H coupling, provide an eco-friendly approach to synthesis. acs.org

A significant emerging area is late-stage functionalization (LSF) . LSF involves introducing chemical modifications to a complex molecule at a late step in its synthesis. nih.gov This strategy is exceptionally valuable for rapidly creating diverse libraries of compounds for screening purposes without needing to re-synthesize each molecule from scratch. hw.ac.uk For the benzofuran system, direct C-H bond functionalization is a particularly appealing LSF strategy. hw.ac.ukbohrium.com This allows for the introduction of various substituents at specific positions on the benzofuran ring, enabling fine-tuning of the molecule's properties. bohrium.com Future work will likely focus on developing more selective and robust C-H functionalization methods that can be applied to complex structures like this compound to generate novel analogues. nih.gov

Table 1: Comparison of Modern Catalytic Strategies for Benzofuran Synthesis

| Catalyst Type | Typical Reaction | Advantages | Reference |

|---|---|---|---|

| Palladium (Pd) | Sonogashira coupling, Heck reaction, C-H activation | High efficiency, wide substrate scope, well-understood mechanisms | nih.gov, acs.org |

| Copper (Cu) | Intramolecular cyclization, O-H/C-H coupling | Lower cost, environmentally benign, good for one-pot syntheses | acs.org |

| Nickel (Ni) | Nucleophilic addition activation | Cost-effective alternative to palladium | nih.gov |

| Gold (Au) / Silver (Ag) | Alkyne hydration, cycloisomerization | Mild reaction conditions, unique reactivity patterns | researchgate.net |

| Rhodium (Rh) | C-H activation, cyclization | High selectivity for specific C-H bonds | novapublishers.com |

Unveiling Undiscovered Reactivity Patterns of the Benzofuran System

The benzofuran ring system possesses a unique electronic structure that dictates its chemical reactivity. researchgate.net While classical reactions like electrophilic substitution are known, there is still much to explore. researchgate.net The C3 position of benzofuran is generally more nucleophilic than the C2 position, a property that has been exploited in various functionalization reactions. hw.ac.uk However, the interplay of substituents, such as the phenyl group at C6 and the carboxylic acid at C2 in the target molecule, can significantly alter this inherent reactivity.

Future research will focus on mapping these nuanced reactivity patterns. This includes exploring:

Regioselective Metallation: While lithiation at the C2 proton is a known process, developing methods for selective metallation at other positions on the benzene (B151609) or furan (B31954) ring would open new avenues for functionalization. researchgate.net

Pericyclic Reactions: Investigating the participation of the benzofuran system in cycloaddition reactions, such as Diels-Alder or [4+1] cycloadditions, could lead to the construction of complex polycyclic structures. nih.gov

Radical Reactions: The use of radical C-H bond functionalization is an emerging area that could provide complementary reactivity to traditional ionic pathways, allowing for the introduction of alkyl groups and other functionalities. bohrium.com

Photocatalysis: Employing visible-light photocatalysis to initiate novel cyclization or functionalization reactions represents a green and powerful synthetic tool.

Understanding these undiscovered patterns is crucial for designing novel transformations and building more complex molecules based on the this compound scaffold.

Integration of Machine Learning and AI in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. nih.gov For a compound like this compound, these computational tools offer immense potential. ML models can be trained on large datasets of known molecules to predict a wide range of chemical and physical properties from a compound's structure alone. nih.govgu.se

Emerging paradigms in this field include:

Foundation Models: The development of large foundation models for chemistry, pre-trained on millions of molecules, can be fine-tuned for specific tasks like property prediction with high accuracy. arxiv.org This allows for rapid in silico screening of virtual libraries of this compound derivatives.

Generative Chemistry: AI models can be used not only to predict properties but also to design entirely new molecules with a desired property profile. By providing the model with a target set of characteristics (e.g., specific electronic properties, solubility), generative algorithms can propose novel benzofuran derivatives for synthesis.

Explainable AI (XAI): A significant challenge in ML is the "black box" nature of some models. XAI aims to make the decision-making process of these models transparent. researchgate.net This is crucial for medicinal chemists and material scientists to understand why a model predicts a certain property for a given molecule, providing valuable insights for rational compound design. nih.gov

These computational approaches will accelerate the discovery and optimization of benzofuran-based compounds by prioritizing the synthesis of molecules with the highest probability of success. chemrxiv.org

Expanding Non-Biological Applications in Materials and Energy Sciences

While benzofuran derivatives are widely studied for their biological activity, their unique electronic and photophysical properties make them attractive candidates for applications in materials and energy sciences. acs.org The conjugated π-system of the benzofuran core, further extended by the phenyl substituent in this compound, is key to these potential uses.

Future research trajectories in this area include:

Organic Electronics: Benzofuran derivatives have been investigated for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). acs.orgacs.org Research will focus on synthesizing new derivatives with tailored electronic properties, such as HOMO/LUMO energy levels, to improve the efficiency, stability, and color purity of these devices.

Solar Energy: The use of benzofuran-based dyes in dye-sensitized solar cells (DSSCs) is an emerging application. acs.org The molecular structure can be systematically modified to optimize light absorption in the solar spectrum and facilitate efficient electron transfer, thereby increasing the power conversion efficiency of solar cells.

Polymers and Advanced Materials: The benzofuran nucleus can be incorporated into the backbone of polymers to create materials with enhanced thermal stability, specific electronic properties, or unique optical characteristics. acs.org These materials could find applications as advanced coatings, sensors, or components in electronic devices.

Table 2: Potential Non-Biological Applications of Benzofuran Derivatives

| Application Area | Key Property | Potential Role of this compound | Reference |

|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence, charge transport | Component of emissive or charge-transport layers | acs.org |

| Organic Field-Effect Transistors (OFETs) | Charge carrier mobility | Active semiconductor material | acs.org |

| Dye-Sensitized Solar Cells (DSSCs) | Light absorption, electron transfer | Photosensitizing dye | acs.org |

| Advanced Polymers | Thermal stability, conductivity | Monomer unit for high-performance polymers | acs.org |

Bio-inspired Chemical Synthesis and Catalysis (excluding biological activity of the compound itself)

Nature provides a masterclass in efficient and selective chemical synthesis. Bio-inspired synthesis seeks to mimic the strategies employed by enzymes to develop novel and sustainable chemical reactions. This approach focuses on using environmentally benign catalysts and mild reaction conditions.

For the synthesis of the benzofuran core, future research could explore:

Biomimetic Catalysis: Developing small-molecule catalysts that mimic the active sites of enzymes responsible for oxidative cyclization or C-H activation. This could lead to highly selective methods for constructing the benzofuran ring without the need for harsh reagents or protecting groups.

Enzymatic Synthesis: While challenging, the direct use of engineered enzymes (e.g., oxygenases or peroxidases) to catalyze the formation of the benzofuran scaffold from simple phenolic precursors is a long-term goal. This would represent the ultimate green chemistry approach.

Cascade Reactions: Nature often builds complex molecules through elegant cascade reactions, where a single event triggers a series of bond-forming transformations. Designing bio-inspired cascade reactions that can rapidly assemble the this compound skeleton from simple starting materials is a key area of future research. A unique free radical cyclization cascade has been identified as an excellent method for synthesizing complex polycyclic benzofuran compounds. rsc.org

This paradigm shifts the focus from traditional synthetic methods to more sustainable and efficient processes inspired by nature's own chemical toolkit, concentrating purely on the elegance and efficiency of the chemical transformation itself.

Q & A

Q. What are the primary synthetic routes for 6-Phenyl-2-benzofurancarboxylic acid?

The compound can be synthesized via Friedländer condensation , where a salicylaldehyde derivative reacts with a ketone-containing precursor under acidic or basic conditions. For example, 2-(benzofuran-2-yl)quinoline-3-carboxylic acid derivatives were synthesized using this method with ethanol as a solvent and catalytic HCl at reflux temperatures (70–80°C) . Alternative routes include one-pot multicomponent reactions to streamline synthesis, reducing intermediate purification steps .

Q. How should researchers characterize this compound spectroscopically?

Key techniques include:

- ¹H/¹³C NMR : To confirm aromatic proton environments and substituent positions (e.g., benzofuran protons resonate at δ 6.8–7.5 ppm, while carboxylic acid protons appear as broad signals) .

- IR Spectroscopy : Carboxylic acid C=O stretches typically appear near 1700 cm⁻¹ .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns . Discrepancies between theoretical and observed data may require cross-validation with computational tools .

Q. What are the recommended storage conditions for this compound?

Store in airtight containers under inert gas (e.g., N₂ or Ar) at 2–8°C to prevent degradation. Avoid exposure to moisture, light, and strong oxidizers, as carboxylic acid derivatives are prone to hydrolysis and oxidation .

Q. Which solvents are compatible with this compound in experimental setups?

Use polar aprotic solvents (e.g., DMSO, DMF) for reactions requiring high solubility. For recrystallization, ethanol or methanol is preferred. Avoid halogenated solvents if halogen substituents are present to prevent unintended substitutions .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance condensation efficiency .

- Temperature Gradients : Optimize reflux temperatures (e.g., 70–100°C) to balance reaction rate and byproduct formation .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving yield .

Q. How should researchers resolve discrepancies between theoretical and observed spectral data?

- Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental results .

- Isotopic Labeling : Introduce ¹³C or ²H labels to track unexpected shifts in complex mixtures .

- Multi-Technique Cross-Validation : Combine XRD, IR, and MS to resolve ambiguities in structural assignments .

Q. What strategies exist for modifying the benzofuran core to enhance stability?

- Electron-Withdrawing Groups : Introduce nitro (-NO₂) or trifluoromethyl (-CF₃) substituents to reduce electron density and oxidative degradation .

- Steric Shielding : Add bulky groups (e.g., tert-butyl) at reactive positions to sterically hinder degradation pathways .

- Coordination Complexes : Use the carboxylic acid moiety as a ligand for metal ions (e.g., Cu²⁺, Zn²⁺) to stabilize the core .

Q. How to design analogs for structure-activity relationship (SAR) studies?

- Scaffold Diversification : Replace the phenyl group with heterocycles (e.g., pyridine, thiophene) to probe electronic effects .

- Bioisosteric Replacement : Substitute the carboxylic acid with tetrazole or sulfonamide groups to modulate bioavailability .

- Positional Isomerism : Synthesize 5-phenyl or 7-phenyl analogs to assess regioselectivity in target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products